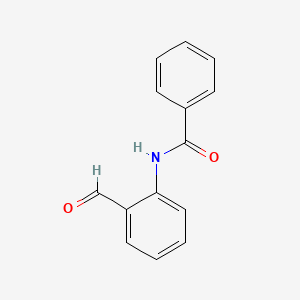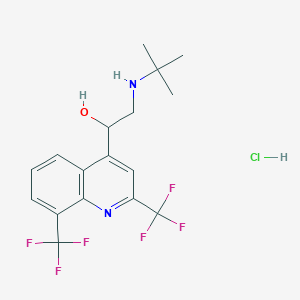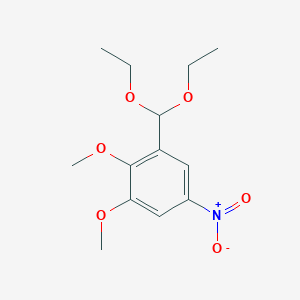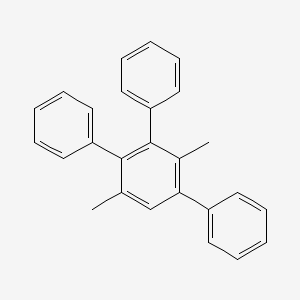
Benzanilide, 2'-formyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 2’-formyl- is an organic compound belonging to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties. The presence of a formyl group at the 2’ position adds unique chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzanilide, 2’-formyl- can be synthesized through various methods. One common approach involves the condensation of 2’-formylbenzoic acid with aniline under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the synthesis of benzanilides often employs solvent-free methods or microwave irradiation to enhance reaction efficiency and yield. For example, the use of clay doped with palladium nanoparticles as a recyclable catalyst under microwave irradiation has been reported to provide a scalable and efficient synthesis route .
Análisis De Reacciones Químicas
Types of Reactions: Benzanilide, 2’-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a catalyst.
Major Products:
Oxidation: 2’-formylbenzoic acid.
Reduction: 2’-hydroxymethylbenzanilide.
Substitution: Various substituted benzanilides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzanilide, 2’-formyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of benzanilide, 2’-formyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex, thereby inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzanilide: Lacks the formyl group, resulting in different chemical reactivity and applications.
2-chlorobenzanilide: Contains a chlorine substituent at the 2’ position, leading to distinct electronic and steric effects.
2-methoxybenzanilide: Features a methoxy group at the 2’ position, influencing its solubility and reactivity.
Uniqueness: Benzanilide, 2’-formyl- is unique due to the presence of the formyl group, which imparts specific reactivity and potential for diverse applications. The formyl group allows for further functionalization and modification, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
33768-43-3 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-(2-formylphenyl)benzamide |
InChI |
InChI=1S/C14H11NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-10H,(H,15,17) |
Clave InChI |
WAMIKNKQLHWOHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)


![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)

![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)




![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)

